molecular formula C19H14F3N3O B2418309 N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-85-1

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide

Cat. No.: B2418309
CAS No.: 1092345-85-1
M. Wt: 357.336
InChI Key: PQSDOODTFISTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the coupling of 2-pyridylmethylamine with 3-(5-trifluoromethyl-2-pyridyl)benzoic acid under dehydrating conditions to form the desired benzamide derivative . The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    3-(pyridin-2-yl)benzoic acid: A precursor in the synthesis of the target compound.

    5-(trifluoromethyl)pyridin-2-yl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.

Uniqueness

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is unique due to the combination of its benzamide core with pyridinyl and trifluoromethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-8-17(24-11-15)13-4-3-5-14(10-13)18(26)25-12-16-6-1-2-9-23-16/h1-11H,12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDOODTFISTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.